

# A Comparative Analysis of the Safety Profiles of Interleukin-17 Modulators

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive guide for researchers and drug development professionals on the safety profiles of secukinumab, ixekizumab, brodalumab, and bimekizumab, supported by clinical trial data and experimental methodologies.

Interleukin-17 (IL-17) has emerged as a pivotal cytokine in the pathogenesis of several autoimmune diseases, leading to the development of a class of targeted biologic therapies known as IL-17 modulators. These agents have demonstrated significant efficacy in treating conditions such as psoriasis, psoriatic arthritis, and ankylosing spondylitis. This guide provides a detailed comparison of the safety profiles of four prominent IL-17 modulators: secukinumab, ixekizumab, brodalumab, and bimekizumab, based on data from key clinical trials.

### **Mechanism of Action: Targeting the IL-17 Pathway**

IL-17 inhibitors function by neutralizing the activity of IL-17 cytokines or their receptors, thereby disrupting the downstream inflammatory cascade. Secukinumab and ixekizumab are monoclonal antibodies that specifically target IL-17A. Brodalumab, on the other hand, is a receptor antagonist that blocks the IL-17 receptor A (IL-17RA), thereby inhibiting the signaling of multiple IL-17 family members. The newest agent, bimekizumab, is a dual inhibitor targeting both IL-17A and IL-17F.[1]





Click to download full resolution via product page

#### **IL-17 Signaling Pathway and Modulator Targets**

## **Comparative Safety Data from Clinical Trials**

The safety profiles of IL-17 modulators have been extensively evaluated in numerous randomized controlled trials. The following tables summarize the incidence of common and serious adverse events for secukinumab, ixekizumab, brodalumab, and bimekizumab based on data from key head-to-head and pivotal clinical trials.

Table 1: Incidence of Common Treatment-Emergent Adverse Events (TEAEs) in Head-to-Head Clinical Trials



| Adverse<br>Event                           | Bimekizu<br>mab (BE<br>RADIANT<br>) | Secukinu<br>mab (BE<br>RADIANT<br>) | Bimekizu<br>mab (BE<br>SURE) | Adalimu<br>mab (BE<br>SURE) | Ixekizum<br>ab<br>(IXORA-<br>S)       | Ustekinu<br>mab<br>(IXORA-<br>S)      |
|--------------------------------------------|-------------------------------------|-------------------------------------|------------------------------|-----------------------------|---------------------------------------|---------------------------------------|
| Exposure                                   | 48 weeks                            | 48 weeks                            | 56 weeks                     | 24 weeks                    | 52 weeks                              | 52 weeks                              |
| Nasophary<br>ngitis                        | 38.9%                               | N/A                                 | N/A                          | N/A                         | N/A                                   | N/A                                   |
| Oral<br>Candidiasi<br>s                    | 19.3%                               | N/A                                 | N/A                          | N/A                         | N/A                                   | N/A                                   |
| Upper<br>Respiratory<br>Tract<br>Infection | N/A                                 | N/A                                 | N/A                          | N/A                         | N/A                                   | N/A                                   |
| Injection-<br>Site<br>Reactions            | N/A                                 | N/A                                 | N/A                          | N/A                         | 16.3%                                 | 1.2%                                  |
| Any TEAE                                   | N/A                                 | N/A                                 | N/A                          | N/A                         | Overall incidence did not differ      | Overall incidence did not differ      |
| Serious<br>TEAEs                           | 5.9%                                | 5.7%                                | N/A                          | N/A                         | Not<br>different<br>between<br>groups | Not<br>different<br>between<br>groups |

Data from the BE RADIANT and BE SURE trials for bimekizumab versus secukinumab and adalimumab, respectively, and the IXORA-S trial for ixekizumab versus ustekinumab.[1][2][3][4] [5][6] N/A indicates data not specifically reported in the provided search results.

Table 2: Safety Profile of Brodalumab from Pooled Phase III Trials (AMAGINE-2/-3)



| Adverse Event                        | Brodalumab 210 mg Q2W<br>(Week 12) | Placebo (Week 12) |
|--------------------------------------|------------------------------------|-------------------|
| Any TEAE                             | 57.6%                              | 51.0%             |
| Serious TEAEs                        | 1.4%                               | 1.0%              |
| Nasopharyngitis                      | Most Common                        | Most Common       |
| Headache                             | Most Common                        | Most Common       |
| Upper Respiratory Tract<br>Infection | Most Common                        | Most Common       |
| Arthralgia                           | Most Common                        | Most Common       |
| Neutropenia                          | 15/2916 patients                   | 0                 |

Data from a pooled analysis of the AMAGINE-2 and AMAGINE-3 trials.[7][8][9][10]

Table 3: Long-Term Safety of Secukinumab from Extension Studies (ERASURE and FIXTURE)

| Adverse Event   | Exposure-Adjusted Incidence Rate (EAIR) per 100 patient-years |  |  |
|-----------------|---------------------------------------------------------------|--|--|
| All AEs         | 139.9                                                         |  |  |
| Crohn's Disease | 0.1                                                           |  |  |
| Neutropenia     | 0.5                                                           |  |  |

Data from a 4-year extension of the ERASURE and FIXTURE trials.[11][12][13][14][15]

## **Key Safety Considerations**

Across the class of IL-17 inhibitors, several key safety considerations have been identified:

• Infections: An increased risk of infections, particularly nasopharyngitis and upper respiratory tract infections, is a common finding.[1][7][15]



- Mucocutaneous Candidiasis: Due to the role of IL-17 in mucosal immunity, an increased incidence of oral candidiasis is a known class effect, with rates appearing higher with the dual IL-17A/F inhibitor bimekizumab.[1][16]
- Injection-Site Reactions: These are more frequently reported with ixekizumab compared to other biologics.[5][6]
- Inflammatory Bowel Disease (IBD): Cases of new onset or exacerbation of IBD have been reported. Caution is advised when considering IL-17 inhibitors for patients with a history of IBD.
- Suicidal Ideation and Behavior: A warning for suicidal ideation and behavior is included in the
  prescribing information for brodalumab, necessitating careful patient selection and
  monitoring.

## **Experimental Protocols for Safety Assessment in Clinical Trials**

The safety of IL-17 modulators is rigorously assessed in clinical trials following guidelines from regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).[17][18][19][20]



Click to download full resolution via product page

#### **Generalized Safety Assessment Workflow in Clinical Trials**

A generalized workflow for safety assessment in these trials includes:

• Patient Selection: Strict inclusion and exclusion criteria are applied to enroll a suitable patient population. This often includes a confirmed diagnosis of the indication (e.g., moderate-to-



severe plaque psoriasis) and may exclude patients with certain comorbidities or a history of specific adverse events.[17]

- Washout Period: For patients previously on other treatments, a washout period is typically required to avoid confounding results. The duration of this period depends on the pharmacokinetic and pharmacodynamic properties of the prior therapy.[17]
- Baseline Assessments: Comprehensive baseline data is collected, including medical history, physical examinations, vital signs, and laboratory tests (e.g., complete blood count, liver function tests).
- Data Collection During the Trial:
  - Adverse Events (AEs): All AEs are recorded, regardless of their perceived relationship to the study drug. This includes information on the severity, duration, and outcome of the event.
  - Serious Adverse Events (SAEs): These are AEs that result in death, are life-threatening, require hospitalization, or result in persistent or significant disability.
  - Laboratory Monitoring: Regular blood tests are conducted to monitor for any changes in hematological, hepatic, or renal parameters.
  - Vital Signs and Physical Examinations: These are performed at scheduled study visits.
- Data Analysis: Safety data is typically analyzed descriptively. Incidence rates of AEs are
  calculated for each treatment group. For long-term studies, exposure-adjusted incidence
  rates (EAIRs) per 100 patient-years are often used to account for varying durations of
  treatment exposure.[21]

### Conclusion

The IL-17 modulators secukinumab, ixekizumab, brodalumab, and bimekizumab represent a significant advancement in the treatment of several inflammatory diseases. While they share a class-wide safety profile characterized by an increased risk of infections and a potential for IBD, there are notable differences among the individual agents. Bimekizumab's dual inhibition may lead to a higher incidence of candidiasis, while ixekizumab is more frequently associated with



injection-site reactions. Brodalumab carries a unique warning for suicidal ideation. A thorough understanding of these safety profiles, derived from robust clinical trial data, is crucial for researchers and clinicians to make informed decisions in drug development and patient care.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. dermatologytimes.com [dermatologytimes.com]
- 2. The New England Journal of Medicine Publishes Results from Two Bimekizumab Phase 3 Studies in Moderate to Severe Plaque Psoriasis | UCB [ucb.com]
- 3. Safety and efficacy of bimekizumab through 2 years in patients with moderate-to-severe plaque psoriasis: longer-term results from the BE SURE randomized controlled trial and the open-label extension from the BE BRIGHT trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bimekizumab Phase 3 Psoriasis Study Demonstrates Superiority Versus Humira® [prnewswire.com]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Ixekizumab provides superior efficacy compared with ustekinumab over 52 weeks of treatment: Results from IXORA-S, a phase 3 study | medthority.com [medthority.com]
- 7. Brodalumab for the Treatment of Psoriasis: A Review of Phase III Trials PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term efficacy and safety of brodalumab in moderate-to-severe plaque psoriasis: a post hoc pooled analysis of AMAGINE-2 and -3 PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2minutemedicine.com [2minutemedicine.com]
- 10. Efficacy and Safety of Brodalumab in Patients with Moderate-to-Severe Plaque Psoriasis and Skin of Color: Results from the Pooled AMAGINE-2/-3 Randomized Trials.
   [vivo.weill.cornell.edu]
- 11. Secukinumab: Review of Clinical Evidence from the Pivotal Studies ERASURE, FIXTURE, and CLEAR PMC [pmc.ncbi.nlm.nih.gov]
- 12. skinsight.com [skinsight.com]



- 13. academic.oup.com [academic.oup.com]
- 14. Secukinumab for plaque psoriasis: Results from the 4-year extension of ERASURE and FIXTURE [psoriasis-hub.com]
- 15. Secukinumab long-term efficacy and safety in psoriasis through to year 5 of treatment: results of a randomized extension of the phase III ERASURE and FIXTURE trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bimekizumab efficacy and safety through 3 years in patients with moderate-to-severe plaque psoriasis: long-term results from the BE RADIANT phase IIIb trial open-label extension period PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ema.europa.eu [ema.europa.eu]
- 18. Clinical investigation of medicinal products indicated for the treatment of psoriasis -Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. fda.gov [fda.gov]
- 20. fda.gov [fda.gov]
- 21. Interpreting Safety Analyses in Psoriasis Clinical Trials PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of the Safety Profiles of Interleukin-17 Modulators]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12414776#comparing-the-safety-profiles-of-different-il-17-modulators]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com